Cas no 74499-56-2 (1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3))

1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3) structure
74499-56-2 structure
Product Name:1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
CAS No:74499-56-2
MF:C18H12N3Na3O11S3
MW:611.465693473816
CID:573713
PubChem ID:136086460
Update Time:2025-04-19

1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3) Chemical and Physical Properties

Names and Identifiers

    • 1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonicacid, 7-[[4-(acetylamino)phenyl]azo]-8-hydroxy-, trisodium salt (9CI)
    • trisodium,(7Z)-7-[(4-acetamidophenyl)hydrazinylidene]-8-oxonaphthalene-1,3,6-trisulfonate
    • DTXSID20890349
    • 1,3,6-Naphthalenetrisulfonic acid, 7-((4-(acetylamino)phenyl)azo)-8-hydroxy-, trisodium salt
    • 74499-56-2
    • 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonic acid, 7-(2-(4-(acetylamino)phenyl)diazenyl)-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonic acid, 7-[[4-(acetylamino)phenyl]azo]-8-hydroxy-, trisodium salt
    • Inchi: 1S/C18H15N3O11S3.3Na/c1-9(22)19-11-2-4-12(5-3-11)20-21-17-15(35(30,31)32)7-10-6-13(33(24,25)26)8-14(34(27,28)29)16(10)18(17)23;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/b21-20+;;;
    • InChI Key: VJQHAOMAHRFIDN-BFUOAJNWSA-K
    • SMILES: S(C1C=C(C=C2C=C(C(=C(C2=1)O)/N=N/C1C=CC(=CC=1)NC(C)=O)S(=O)(=O)[O-])S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+].[Na+]

Computed Properties

  • Exact Mass: 610.933
  • Monoisotopic Mass: 610.933
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 3
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: nothing
  • Topological Polar Surface Area: 267A^2
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.